5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-difluorophenyl group, a 4-ethylpiperazine moiety, and a methyl group at position 2.
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5OS/c1-3-23-6-8-24(9-7-23)15(12-4-5-13(19)14(20)10-12)16-17(26)25-18(27-16)21-11(2)22-25/h4-5,10,15,26H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOYPWQEJWPNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 869343-54-4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
The compound's molecular formula is with a molecular weight of 393.5 g/mol. Its structure includes a thiazole and triazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁F₂N₅OS |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 869343-54-4 |
The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the triazole and thiazole rings may contribute to its ability to inhibit specific enzymes or receptors involved in disease processes.
Target Interactions
Research indicates that compounds with similar structures often interact with:
- Enzymes : Inhibition of enzymes involved in cancer cell proliferation.
- Receptors : Modulation of neurotransmitter receptors, potentially influencing mood and behavior.
Biological Activity in Cancer Research
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of certain types of cancer cells due to its anti-proliferative properties.
Case Study: Anticancer Activity
A study evaluated the compound's effects on a panel of cancer cell lines. The results indicated:
- Cell Line Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, suggesting moderate potency against these cancers .
Antiangiogenic Properties
In addition to its anticancer effects, the compound has been noted for its antiangiogenic properties. This means it can inhibit the formation of new blood vessels that tumors need for growth.
Mechanism of Antiangiogenesis
The antiangiogenic activity is attributed to the inhibition of vascular endothelial growth factor (VEGF) signaling pathways. This effect is critical in limiting tumor growth and metastasis .
Pharmacological Studies
Further pharmacological evaluations have been conducted to assess other potential activities such as:
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives may exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.
- Neuropharmacological Effects : Given its structural components, there is potential for activity related to neurotransmitter modulation .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial efficacy of triazole derivatives. The compound has shown significant activity against various bacterial strains and fungi.
- Mechanism of Action : The triazole ring is known to inhibit the synthesis of ergosterol in fungi, which is essential for maintaining cell membrane integrity. This mechanism is similar to other antifungal agents like fluconazole and voriconazole .
- Case Study : A study demonstrated that derivatives of triazoles exhibited potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungals . The specific compound was evaluated in vitro against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results.
Anticancer Potential
The thiazolo[3,2-b][1,2,4]triazole scaffold has been investigated for its anticancer properties.
- Cell Line Studies : Research indicates that compounds featuring this scaffold can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- In Vivo Studies : Preliminary animal studies have shown that administration of this compound can significantly reduce tumor growth in xenograft models .
Antifungal Applications
The compound's antifungal properties extend beyond common pathogens.
- Broad Spectrum Activity : In addition to Candida albicans, it has demonstrated efficacy against Aspergillus species and other opportunistic fungal infections commonly seen in immunocompromised patients .
Drug-Likeness and Bioavailability
The compound exhibits favorable pharmacokinetic properties:
- Absorption and Distribution : Studies suggest good gastrointestinal absorption and moderate lipophilicity, which are crucial for oral bioavailability .
- Toxicity Profiles : Toxicity assessments indicate that while the compound shows promise as an effective therapeutic agent, careful consideration must be given to its safety profile due to potential reproductive toxicity .
Comparison with Similar Compounds
Piperazine Substitutions
The 4-ethylpiperazine group in the target compound distinguishes it from analogs such as 5-((4-(3-chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (), which features a 3-chlorophenyl-substituted piperazine.
Aromatic Ring Modifications
The 3,4-difluorophenyl moiety contrasts with compounds like 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (), which substitutes the difluorophenyl group with a 4-ethoxy-3-methoxyphenyl system. Fluorine atoms increase electronegativity and may improve membrane permeability, while methoxy/ethoxy groups could enhance hydrogen-bonding interactions with biological targets .
Physicochemical Properties
Key data from analogous compounds are summarized below:
Fluorine atoms may further stabilize the solid-state structure through C–F⋯π interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
